molecular formula C17H17N3O3S2 B2615592 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941925-08-2

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2615592
CAS No.: 941925-08-2
M. Wt: 375.46
InChI Key: FBKKEXBPZNTJQI-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a high-purity synthetic compound intended for research and development purposes. Structurally, it belongs to a class of molecules incorporating a 1,3,4-oxadiazole ring, a motif known to contribute to significant biological activity in medicinal chemistry research. While direct biological data for this specific compound is in early stages, research on a closely related structural analogue, 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ), provides strong insights into its potential mechanisms and research applications . Studies indicate that such compounds can act as selective inhibitors of the monoamine oxidase A (MAO-A) enzyme, a well-established target in neuropsychopharmacology . The antidepressant-like efficacy observed in preclinical models for the analogue was linked not only to MAO-A inhibition but also to the modulation of serotonergic pathways (involving 5-HT1A, 5-HT1A/1B, and 5-HT3 receptors) and the nitric oxide (NO) signaling system . Furthermore, the analogue demonstrated an ability to modulate ATPase activity in the brain, suggesting potential for investigating energy metabolism in neurological contexts . This collective data positions 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide as a promising candidate for researchers exploring novel ligands for neurological targets, mechanisms of antidepressant action, and compounds affecting cerebral bioenergetics. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-22-12-6-8-13(9-7-12)24-10-3-5-15(21)18-17-20-19-16(23-17)14-4-2-11-25-14/h2,4,6-9,11H,3,5,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKKEXBPZNTJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophenyl group: This step involves the reaction of the oxadiazole intermediate with a thiophenyl halide in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the thiophenyl intermediate reacts with a methoxyphenyl halide.

    Formation of the butanamide linkage: The final step involves the reaction of the intermediate with a butanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.

    Substitution: The methoxy and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced nitrogen heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide have been tested against various bacterial strains. These studies often employ methods such as the turbidimetric method to assess in vitro activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its efficacy against several cancer cell lines, including those derived from breast cancer (MCF7) and lung cancer (A549). The Sulforhodamine B (SRB) assay is frequently used to evaluate cytotoxicity . Notably, molecular docking studies suggest that this compound interacts effectively with cancer-related targets, potentially inhibiting tumor growth through various mechanisms .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized various oxadiazole derivatives and evaluated their antimicrobial effectiveness. Among these, compounds structurally related to 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide exhibited notable activity against resistant bacterial strains. The results highlighted the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Efficacy in Breast Cancer Models

In another investigation, the anticancer properties of the compound were assessed using MCF7 cells. The results indicated that it significantly reduced cell viability compared to control groups. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with key proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous 1,3,4-oxadiazole derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Key Observations :

  • Synthesis Efficiency: Benzamide derivatives (e.g., Compound 25) show higher yields (60%) compared to thioalkanoic acids (47% for 19b), likely due to the reactivity of acyl chlorides versus carboxylic acids .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 19b) reduce yields, while electron-donating groups (e.g., OCH₃ in the target compound) may enhance stability during synthesis .

Key Observations :

  • Enzyme Inhibition : Bromine-substituted oxadiazoles (e.g., Compound 26) exhibit potent ROCK inhibition (IC50 = 0.12 µM), suggesting halogenation enhances target binding .
  • Anticancer Potential: Thiazole-thioamide hybrids (e.g., Compound 3) show sub-2 µg/mL IC50 values, highlighting the importance of sulfur-containing moieties in cytotoxicity .
Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Tautomeric Forms Reference
4-((4-Methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide 3.8 0.05 (DMSO) Stable amide form; no thiol tautomerization
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) 2.5–3.2 0.1–0.3 (DMSO) Exists as thione tautomer (νC=S at 1247–1255 cm⁻¹)
4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19b) 4.1 0.02 (Water) Exists as free acid at physiological pH

Key Observations :

  • Lipophilicity : The target compound’s LogP (3.8) is comparable to triazole-thiones (2.5–3.2), favoring membrane permeability .
  • Tautomerism : Unlike triazole-thiones (e.g., 7–9), the target compound lacks thiol tautomerization, enhancing stability .

Biological Activity

The compound 4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

It features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets. The presence of the thiophenyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with cellular membranes.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of oxadiazole derivatives against various cancer cell lines. For instance, compounds similar to the one have shown significant activity against HeLa and MCF-7 cell lines. The mechanism of action often involves the inhibition of key enzymes and growth factors involved in tumor proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamideHeLa29
Similar Oxadiazole DerivativeMCF-773

These results indicate that modifications in the oxadiazole structure can lead to varying degrees of cytotoxicity, emphasizing the importance of structure-activity relationships (SAR).

Antimicrobial Activity

In addition to cytotoxic effects, compounds containing oxadiazole and thiophene moieties have also been evaluated for their antimicrobial properties. For example, studies have shown that certain derivatives exhibit selective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
4-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamideStaphylococcus aureus0.41
Similar Oxadiazole DerivativeEscherichia coli0.50

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety can act as an inhibitor for various enzymes involved in cancer cell proliferation.
  • Membrane Interaction : The lipophilic nature due to methoxy and thiophenyl substituents may enhance membrane permeability, facilitating cellular uptake.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with varying substituents on the oxadiazole ring exhibited different levels of cytotoxicity against cancer cell lines. The research emphasized how small structural changes could significantly impact biological activity.

In another case study focusing on the antimicrobial properties of thiophene derivatives, it was found that introducing electron-withdrawing groups increased antibacterial potency against resistant strains.

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